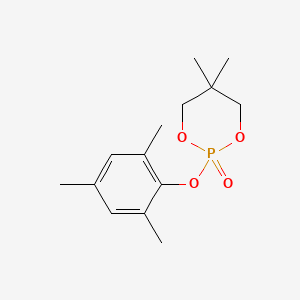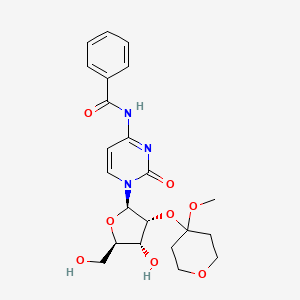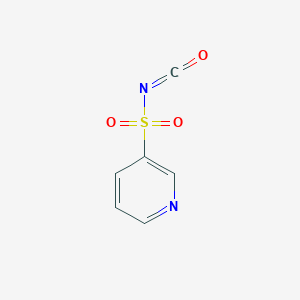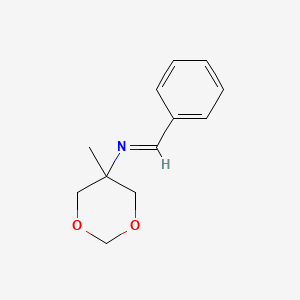
5-Benzylideneimino-5-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylideneimino-5-methyl-1,3-dioxane is an organic compound with the molecular formula C12H15NO2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The compound features a benzylideneimino group and a methyl group attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Benzylideneimino-5-methyl-1,3-dioxane can be synthesized through the reaction of 1,3-dioxane-5-amine with benzaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the imine bond. The reaction is carried out in a solvent such as toluene, and water is continuously removed from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylideneimino-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as N-bromosuccinimide (NBS) are used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NBS, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzylideneimino-5-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Benzylideneimino-5-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential protein functions in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: The parent compound, which lacks the benzylideneimino and methyl groups.
1,3-Dioxolane: A similar compound with a five-membered ring containing two oxygen atoms.
5-Bromo-5-nitro-1,3-dioxane: An antimicrobial agent with a similar dioxane ring structure.
Uniqueness
5-Benzylideneimino-5-methyl-1,3-dioxane is unique due to the presence of the benzylideneimino group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73987-07-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(5-methyl-1,3-dioxan-5-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H15NO2/c1-12(8-14-10-15-9-12)13-7-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
Clave InChI |
WDEMHGDMDJWRJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCOC1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


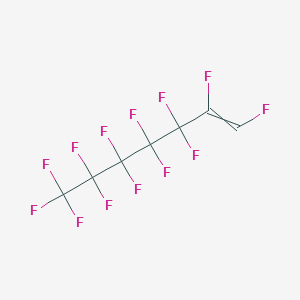
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
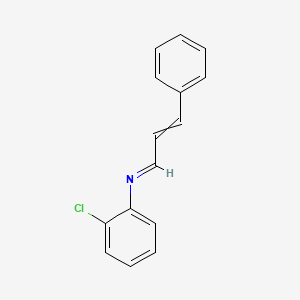
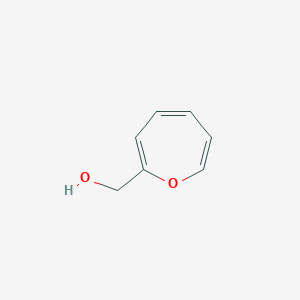
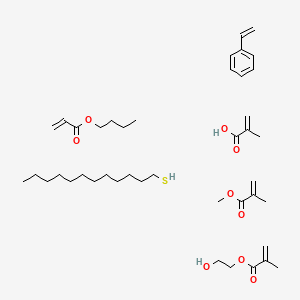
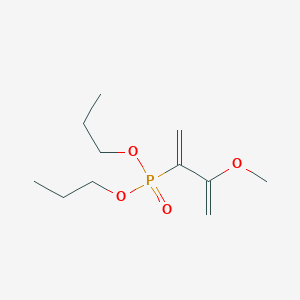
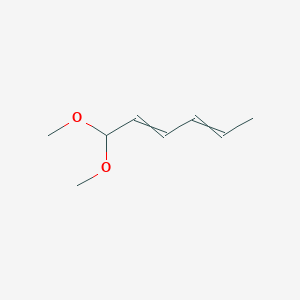
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
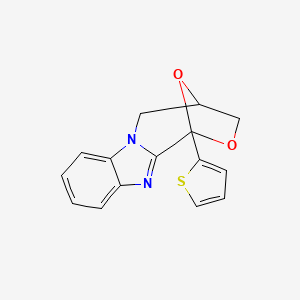
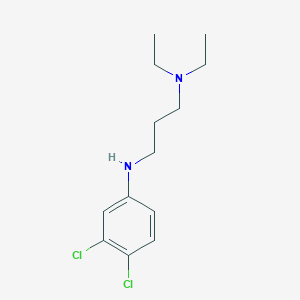
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
